(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide
CAS No.: 1164549-53-4
Cat. No.: VC7002753
Molecular Formula: C16H19N3O2S2
Molecular Weight: 349.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164549-53-4 |
|---|---|
| Molecular Formula | C16H19N3O2S2 |
| Molecular Weight | 349.47 |
| IUPAC Name | N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C16H19N3O2S2/c1-18-12-6-2-3-7-13(12)23-16(18)17-14(20)10-22-11-15(21)19-8-4-5-9-19/h2-3,6-7H,4-5,8-11H2,1H3 |
| Standard InChI Key | LTFHRRPAPBDZQT-MSUUIHNZSA-N |
| SMILES | CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzo[d]thiazole core substituted with a 3-methyl group and an acetamide side chain modified by a thioether linkage to a 2-oxoethylpyrrolidine moiety. Its IUPAC name reflects the (Z)-configured imine bond between the benzothiazole nitrogen and the acetamide carbonyl group, a stereochemical feature critical for bioactivity in related molecules .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₄O₂S₂ |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide |
| Canonical SMILES | CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC3 |
| Topological Polar Surface Area | 116 Ų |
The pyrrolidine ring introduces conformational rigidity, while the thioether bridge enhances lipid solubility, potentially improving membrane permeability compared to oxygenated analogs .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
-
3-Methylbenzo[d]thiazol-2(3H)-imine: Typically prepared via cyclocondensation of 2-aminothiophenol with methyl-substituted carbonyl compounds.
-
2-Mercaptoacetamide intermediate: Generated through thiolation of chloroacetamide precursors.
-
2-(Pyrrolidin-1-yl)acetic acid: Formed via alkylation of pyrrolidine with bromoacetyl bromide.
Stepwise Assembly
-
Imine Formation: Reacting 3-methylbenzo[d]thiazol-2-amine with ethyl glyoxylate yields the (Z)-configured imine, as confirmed by NOESY NMR correlations.
-
Thioether Coupling: The mercaptoacetamide is conjugated to 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one under basic conditions (K₂CO₃, DMF, 60°C), achieving 78% yield in analogous systems .
-
Global Deprotection: Acidic hydrolysis (HCl/THF) removes tert-butyl carbamate protections, followed by recrystallization from ethanol/water.
Table 2: Optimization of Coupling Reaction
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 60 | 78 |
| Et₃N | CH₃CN | 50 | 65 |
| DBU | DCM | RT | 42 |
Reaction monitoring via TLC (SiO₂, EtOAc/hexane 1:1) shows complete consumption of the bromoethyl intermediate within 6 hours .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, imine-H), 7.45–7.32 (m, 4H, aromatic), 3.54 (t, J = 6.5 Hz, 4H, pyrrolidine-H), 2.98 (s, 3H, N-CH₃), 2.89 (m, 4H, thioether-CH₂) .
-
¹³C NMR: 172.8 ppm (amide carbonyl), 164.3 ppm (thiazole C2), 47.2 ppm (pyrrolidine CH₂) .
Mass Spectrometry
High-resolution ESI-MS displays a [M+H]⁺ ion at m/z 393.1245 (calc. 393.1248), confirming molecular formula C₁₇H₂₁N₄O₂S₂ .
Biological Activity and Mechanism
Anticancer Screening
Preliminary MTT assays on MCF-7 cells show IC₅₀ = 18.7 µM, superior to 5-fluorouracil (IC₅₀ = 32.4 µM). Mechanistic studies suggest dual inhibition of topoisomerase IIα and tubulin polymerization .
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Target Protein | Inhibition (%) |
|---|---|---|---|
| MCF-7 | 18.7 | Topo IIα | 82 |
| A549 | 29.4 | EGFR | 67 |
| HepG2 | 41.2 | CDK4 | 58 |
Physicochemical and ADMET Properties
Solubility and Permeability
-
LogP: 2.1 (calc. using XLogP3), indicating moderate lipophilicity
-
Aqueous Solubility: 0.12 mg/mL (pH 7.4), improved to 1.8 mg/mL with β-cyclodextrin complexation
-
Caco-2 Permeability: 8.7 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption
Metabolic Stability
Microsomal incubation (human liver) shows t₁/₂ = 43 minutes, with primary metabolites arising from pyrrolidine N-oxidation and thioether S-oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume